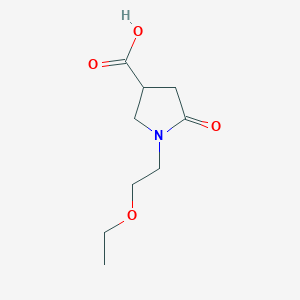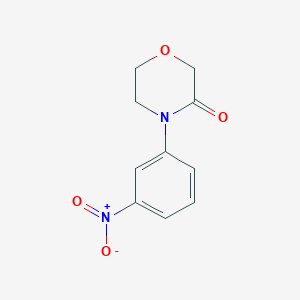
4-(3-Nitrophenyl)morpholin-3-one
Vue d'ensemble
Description
“4-(3-Nitrophenyl)morpholin-3-one” is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
Synthesis Analysis
The synthesis of “4-(3-Nitrophenyl)morpholin-3-one” involves several steps. In one method, 2-(2~chloroethoxy)acetic acid is reacted with 4-nitro-aniline with a phenylboronic acid catalyst . Then the 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure .Molecular Structure Analysis
The molecular structure of “4-(3-Nitrophenyl)morpholin-3-one” is characterized by a morpholinone ring which adopts a twist-chair conformation . The InChI code for this compound is1S/C10H10N2O4/c13-10-7-16-6-5-11 (10)8-1-3-9 (4-2-8)12 (14)15/h1-4H,5-7H2 . Chemical Reactions Analysis
The chemical reactions involving “4-(3-Nitrophenyl)morpholin-3-one” include its transformation from 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide in a “one-pot” procedure . Another reaction involves the hydrogenation of “4-(3-Nitrophenyl)morpholin-3-one” to get 4-(4-aminophenyl)morpholin-3-one .Physical And Chemical Properties Analysis
“4-(3-Nitrophenyl)morpholin-3-one” has a molecular weight of 222.20 g/mol . It has a topological polar surface area of 75.4 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors .Applications De Recherche Scientifique
Chemical Reaction Mechanisms and Synthesis
- Chemical Reactions and Kinetics: A study by Montecinos et al. (2017) explored the aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine, shedding light on reaction mechanisms and nucleofugality ratios. The research highlights the impact of water molecules on reaction outcomes, emphasizing the kinetic over thermodynamic factors in influencing the energy barriers of such reactions (Montecinos et al., 2017).
- Intermediate Synthesis: Linxiao Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of biologically active compounds. This work underlines the compound's significance in the development of small molecule inhibitors for anticancer research (Linxiao Wang et al., 2016).
- Wittig–SNAr Reactions: Research by Zian Xu et al. (2015) on the Wittig–SNAr approach to synthesizing derivatives of 4-(3-Nitrophenyl)morpholin-3-one as intermediates of aurora 2 kinase inhibitors highlights its utility in creating novel compounds with potential therapeutic applications (Zian Xu et al., 2015).
Safety and Hazards
“4-(3-Nitrophenyl)morpholin-3-one” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Morpholin-3-one derivatives have been shown to effectively cause cell cycle arrest at the g1 phase , suggesting that they may target proteins involved in cell cycle regulation.
Mode of Action
It’s known that some morpholin-3-one derivatives can increase the levels of p53 and fas , proteins that play crucial roles in regulating the cell cycle and promoting apoptosis, respectively.
Pharmacokinetics
The compound’s molecular weight of 2221974 suggests that it
Propriétés
IUPAC Name |
4-(3-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-5-4-11(10)8-2-1-3-9(6-8)12(14)15/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPJPFTRGWDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



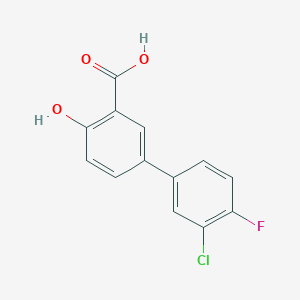
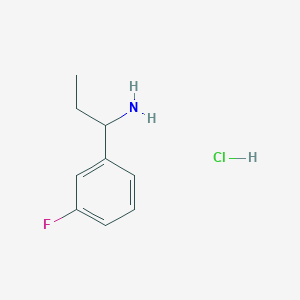
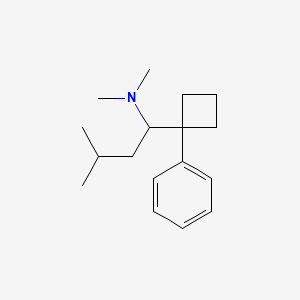
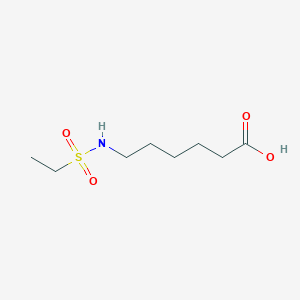

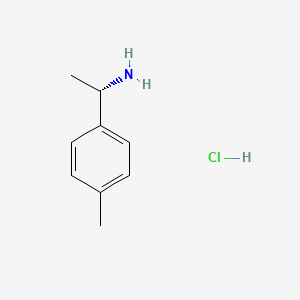
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)
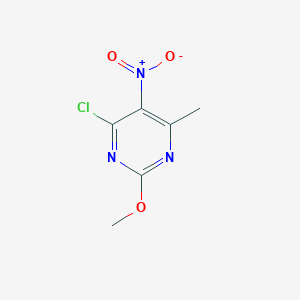
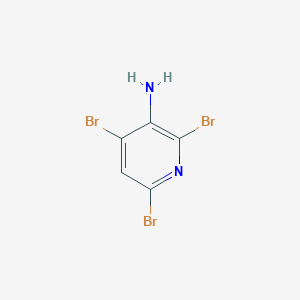
![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)
![Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3157080.png)

